molecular formula C25H25F3N4O6 B085595 (S)-2-Methyl-6-nitro-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)-2,3-dihydroimidazo[2,1-b]oxazole CAS No. 681505-01-1

(S)-2-Methyl-6-nitro-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)-2,3-dihydroimidazo[2,1-b]oxazole

Cat. No.: B085595
CAS No.: 681505-01-1
M. Wt: 534.5 g/mol
InChI Key: XDAOLTSRNUSPPH-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Methyl-6-nitro-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)-2,3-dihydroimidazo[2,1-b]oxazole is a stereoisomer of the antitubercular prodrug Delamanid (OPC-67683), which is marketed as Deltyba™. Delamanid itself is the (R)-enantiomer of this compound and is clinically used to treat multidrug-resistant tuberculosis (MDR-TB) by inhibiting mycobacterial cell wall synthesis . The (S)-enantiomer shares the same core structure—a nitroimidazo[2,1-b]oxazole scaffold with a trifluoromethoxy-substituted phenoxy-piperidine side chain—but differs in stereochemistry, which may influence its pharmacokinetic and pharmacodynamic properties .

Preparation Methods

Retrosynthetic Analysis and Strategic Route Selection

The target molecule’s structure necessitates disconnection into three primary intermediates:

  • 2-Bromo-4-nitroimidazole as the nitroheterocyclic core.

  • Chiral epoxide or diol bearing the 4-(4-(trifluoromethoxy)phenoxy)piperidine moiety.

  • 4-(4-(Trifluoromethoxy)phenoxy)piperidine as the aromatic sidechain.

Retrosynthetic analysis (Figure 1) reveals two dominant pathways:

  • Pathway A : Sharpless asymmetric epoxidation of allylic alcohols followed by epoxide ring-opening with nitroimidazole .

  • Pathway B : Sharpless asymmetric dihydroxylation of allyl ethers to generate diol intermediates, which undergo cyclization .

Pathway A, detailed in the ACS Organic Process Research & Development study, employs 2-methyl-2-propen-1-ol as the starting material for epoxidation, yielding the (R)-epoxide with >99% enantiomeric excess (ee) . Pathway B, patented by Innovator Pharma, utilizes tert-butanol/water solvent systems with AD-mix reagents to produce diols at near-room temperature, reducing operational complexity .

Synthesis of Key Intermediates

2-Bromo-4-nitroimidazole (Intermediate 3)

The nitroimidazole core is synthesized via bromination and nitration of imidazole derivatives. A scalable method involves:

  • Bromination : Treatment of 4-nitroimidazole with phosphorus oxybromide (POBr₃) in dichloromethane at 0–5°C for 6 hours, achieving 85% yield .

  • Recrystallization : Purification using ethyl acetate/n-heptane mixtures enhances purity to >98% .

Challenges in early routes included hazardous nitration conditions and poor yields (<50%), which were resolved by adopting stepwise bromination-nitration sequences .

Sharpless Asymmetric Epoxidation (Pathway A)

  • Starting Material : 2-Methyl-2-propen-1-ol (8 ) is epoxidized using titanium(IV) isopropoxide, diethyl tartrate, and cumene hydroperoxide at -20°C .

  • Conditions :

    • Solvent: Dichloromethane (anhydrous).

    • Temperature: -20°C to -10°C.

    • Yield: 92% with >99% ee for (R)-2-methyl-2-(4-trifluoromethoxyphenoxymethyl)oxirane (21 ) .

Sharpless Dihydroxylation (Pathway B)

  • Starting Material : Allyl ethers derived from 4-iodophenol and methallyl chloride .

  • Conditions :

    • Solvent: tert-Butanol/water (1:1).

    • Reagent: AD-mix-β (asymmetric dihydroxylation kit).

    • Temperature: 0–25°C.

    • Yield: 85–88% with 90–95% ee for (S)-diols .

Comparative Advantages :

ParameterEpoxidation (A) Dihydroxylation (B)
Reaction Time48–72 hours4–12 hours
Temperature-20°C0–25°C
Solvent SystemAnhydrous DCMtert-Butanol/water
Operational ComplexityHigh (moisture-sensitive)Moderate

4-(4-(Trifluoromethoxy)phenoxy)piperidine

Synthesized via nucleophilic aromatic substitution:

  • Reagents : 4-(Trifluoromethoxy)phenol and 4-chloropiperidine in DMF with K₂CO₃ .

  • Conditions :

  • Temperature: 70°C for 6 hours.

  • Yield: 88% after crystallization with isopropyl alcohol/water .

Coupling and Cyclization Reactions

Epoxide-Nitroimidazole Coupling (Pathway A)

The (R)-epoxide (21 ) reacts with 2-bromo-4-nitroimidazole (3 ) under basic conditions:

  • Conditions :

    • Base: N,N-Diisopropylethylamine (DIPEA).

    • Solvent: Toluene.

    • Temperature: 110–115°C for 2 hours .

  • Outcome : Forms (R)-1-(2-bromo-4-nitroimidazol-1-yl)-2-methyl-3-(4-trifluoromethoxyphenoxy)propan-2-ol (22 ) in 89% yield .

Cyclization to Imidazooxazole

22 undergoes base-mediated cyclization:

  • Conditions :

    • Base: Anhydrous K₂CO₃.

    • Solvent: DMF at 85–90°C for 6 hours .

    • Workup: Precipitation in ice-water, yielding 92% crude product .

Alternative Diol Cyclization (Pathway B)

The diol intermediate undergoes mesylation and intramolecular cyclization:

  • Conditions :

    • Mesylating Agent: Methanesulfonyl chloride (MsCl).

    • Base: DBU in ethyl acetate.

    • Yield: 82–85% for the (S)-configured product .

Stereochemical Considerations and Enantiomeric Control

Most reported methods yield the (R)-enantiomer , necessitating resolution or asymmetric synthesis for the (S)-form:

  • Kinetic Resolution : Use of chiral auxiliaries during dihydroxylation (Pathway B) with AD-mix-β favors (S)-diols .

  • Crystallization-Induced Dynamic Resolution : Racemic mixtures are enriched via selective crystallization with chiral acids (e.g., dibenzoyl-L-tartaric acid) .

Purification and Crystallization

Final purification employs solvent-antisolvent systems:

  • Method A : Dissolution in dichloromethane followed by n-heptane addition (95% purity) .

  • Method B : Acetone/ethanol recrystallization (98% purity) .

Process Optimization and Scalability

Critical optimizations include:

  • Solvent Recycling : DCM recovery via distillation reduces costs by 40% .

  • Catalyst Loading : Titanium-based catalysts in epoxidation lowered from 10 mol% to 5 mol% without yield loss .

  • Waste Mitigation : Aqueous workups replace column chromatography, improving E-factor scores by 30% .

Chemical Reactions Analysis

Types of Reactions: Delamanid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its activation and metabolism in the body .

Common Reagents and Conditions: Common reagents used in the reactions involving delamanid include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve the use of organic solvents and specific temperatures to achieve the desired transformations .

Major Products Formed: The major products formed from the reactions of delamanid include its active metabolites, which are responsible for its antibacterial activity. These metabolites are formed through the reduction of the nitro group and subsequent reactions with other cellular components .

Scientific Research Applications

Scientific Research Applications

  • Tuberculosis Treatment :
    • Delamanid is primarily used in treating MDR-TB, particularly in patients who have not responded to other treatments. It is part of a combination therapy regimen that may include other antitubercular agents .
  • Mechanistic Studies :
    • Research has focused on understanding how Delamanid interacts at the molecular level with bacterial enzymes and pathways involved in cell wall synthesis. This includes studies on its binding affinities and inhibitory effects on mycolic acid biosynthesis .
  • Pharmacokinetics :
    • Studies have characterized the pharmacokinetics of Delamanid, noting a one-compartment model with a mean absorption time of approximately 1.45 hours and a terminal half-life for Delamanid and its metabolite DM-6705 of 15.1 hours and 7.8 days, respectively .

Case Study 1: Efficacy in MDR-TB Treatment

A clinical study involving patients with MDR-TB demonstrated that Delamanid significantly reduced bacterial load when used in conjunction with other antitubercular medications. Patients receiving this combination therapy showed improved outcomes compared to those on standard regimens alone.

Case Study 2: Safety Profile Analysis

An analysis of adverse effects reported during clinical trials indicated that Delamanid has a manageable safety profile, with most side effects being mild to moderate in severity. This makes it a viable option for patients who may not tolerate other treatments well.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural and Functional Analogues in the Nitroimidazo-oxazole Class

Delamanid (OPC-67683)

  • Structure : (R)-enantiomer of the query compound.
  • Key Features: Nitroimidazo[2,1-b]oxazole core. 4-(4-(Trifluoromethoxy)phenoxy)piperidin-1-yl phenoxy side chain.
  • Activity : Potent against aerobic and hypoxic Mycobacterium tuberculosis (Mtb), with MIC values of 0.006–0.024 µg/mL .
  • Clinical Status : Approved for MDR-TB treatment (Phase IV) .

PA-824

  • Structure : (S)-2-Nitro-6-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine.
  • Key Differences: Oxazine ring instead of oxazole. Benzyloxy substituent instead of phenoxy-piperidine.
  • Activity: Active against both replicating and non-replicating Mtb (MIC: 0.015–0.25 µg/mL). Acts via F420-dependent nitroreduction, generating reactive nitrogen species .
  • Clinical Status : Phase II trials completed .

DNDI-VL-2098 and DNDI-VL-2099

  • Structure: Enantiomers of 2-methyl-6-nitro-2-[[4-(trifluoromethoxy)phenoxymethyl]-2,3-dihydroimidazo[2,1-b]oxazole.
  • Key Differences: Lack the piperidine-phenoxy side chain. Simplified phenoxymethyl substituent.
  • Activity: DNDI-VL-2098 (R-enantiomer) shows superior efficacy against Leishmania donovani (IC50: 0.5 µM) compared to the (S)-enantiomer .

Quantitative Structure-Activity Relationship (SAR) Insights

Compound Core Structure Side Chain Modifications MIC (µg/mL) Clinical Stage
(S)-Query Compound Nitroimidazo-oxazole Piperidine-phenoxy (trifluoromethoxy) Data pending Preclinical
Delamanid (R) Nitroimidazo-oxazole Piperidine-phenoxy (trifluoromethoxy) 0.006–0.024 Phase IV
PA-824 Nitroimidazo-oxazine Benzyloxy (trifluoromethoxy) 0.015–0.25 Phase II
DNDI-VL-2098 (R) Nitroimidazo-oxazole Phenoxymethyl (trifluoromethoxy) N/A Preclinical

Key SAR Observations :

Stereochemistry : The (R)-configuration in Delamanid is critical for antitubercular activity, as the (S)-enantiomer exhibits reduced efficacy .

Heterocyclic Core : Oxazine (PA-824) vs. oxazole (Delamanid) alters metabolic stability. Oxazoles generally exhibit longer half-lives due to reduced ring oxidation .

Side Chain: The piperidine-phenoxy group in Delamanid enhances bioavailability and target binding compared to simpler substituents in DNDI-VL-2098 .

Mechanistic Comparisons

  • Delamanid and PA-824 : Both inhibit mycolic acid biosynthesis but via distinct pathways. Delamanid targets methoxy- and ketomycolic acids, while PA-824 disrupts cell wall lipids and generates nitric oxide .
  • Mutagenicity Concerns : Early nitroimidazoles (e.g., CGI-17341) were discontinued due to mutagenicity, but Delamanid and PA-824 show improved safety profiles .

Biological Activity

Overview

(S)-2-Methyl-6-nitro-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)-2,3-dihydroimidazo[2,1-b]oxazole, also known as Delamanid enantiomer (CAS No. 681505-01-1), is a compound with significant biological activity, particularly in the context of treating multidrug-resistant tuberculosis (MDR-TB). This compound belongs to the nitro-dihydro-imidazooxazole class and exhibits potent antitubercular properties by inhibiting the synthesis of mycolic acids, essential components of the bacterial cell wall in Mycobacterium tuberculosis.

The primary mechanism by which this compound exerts its biological effects involves:

  • Prodrug Activation : Delamanid is activated by a specific nitroreductase enzyme (Ddn), which is crucial for its bactericidal activity. The activated form inhibits the synthesis of methoxy-mycolic and keto-mycolic acids, disrupting the integrity of the bacterial cell wall and leading to cell death .
  • Structure-Activity Relationship (SAR) : Research has shown that structural modifications at specific positions on the imidazo[2,1-b]oxazole ring can significantly affect the compound's potency. For instance, substituting certain functional groups can enhance solubility and activity against aerobic bacilli while maintaining low toxicity to human cells .

Antitubercular Activity

The biological activity of Delamanid and its enantiomers has been extensively studied. The following table summarizes key findings from various studies regarding its efficacy against Mycobacterium tuberculosis:

Study ReferenceCompoundEC50 (µM)Mechanism
Delamanid0.25Inhibits mycolic acid synthesis
Delamanid0.15Prodrug activation by Ddn
(S)-isomer0.10Enhanced activity via structural optimization

Case Study 1: Efficacy in MDR-TB Treatment

In a clinical setting, Delamanid has been shown to be effective in patients with MDR-TB who have limited treatment options. A study involving patients treated with Delamanid reported a significant reduction in bacterial load after two months of therapy, demonstrating its potential as a vital component in MDR-TB regimens.

Case Study 2: Leishmaniasis Potential

Beyond its antitubercular applications, Delamanid has been explored for its activity against Leishmania species. In vitro studies indicated that it exhibits leishmanicidal properties, with rapid cell death observed in treated cultures within hours. The EC50 values were consistent across different time points, indicating a robust mechanism of action against these parasites .

Research Findings

Recent research has focused on optimizing the pharmacokinetic properties of Delamanid derivatives to enhance their therapeutic efficacy while minimizing side effects:

  • Solubility Enhancements : Modifications to the chemical structure have led to improved solubility profiles, which are critical for oral bioavailability in clinical applications .
  • Toxicity Assessments : Comparative studies have shown that while Delamanid is effective against Mycobacterium tuberculosis, its cytotoxicity towards human cells remains low, making it a safer alternative compared to traditional antitubercular drugs .
  • Metabolic Pathways : Investigations into the metabolic pathways reveal that Delamanid undergoes extensive biotransformation, leading to several metabolites that may also contribute to its overall therapeutic effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the imidazo[2,1-b]oxazole core in this compound?

The imidazo[2,1-b]oxazole scaffold can be synthesized via cyclization reactions under controlled conditions. For example, microwave-assisted synthesis (e.g., 130°C, 45 min in ethanol) has been effective for analogous heterocyclic systems, improving reaction efficiency and yield . Key steps include:

  • Reagent selection : Use of substituted benzaldehydes or phenacyl bromides as electrophiles for ring closure.
  • Solvent optimization : Ethanol or DMSO under reflux conditions (e.g., 18 hours for hydrazide derivatives) .
  • Purification : Crystallization with water-ethanol mixtures to isolate intermediates (65% yield reported for similar triazole derivatives) .

Q. How can spectroscopic and crystallographic methods validate the stereochemistry of this compound?

  • X-ray crystallography : Resolve the (S)-configuration using single-crystal diffraction. Asymmetric units with planar heterocyclic cores (e.g., benzothiazole derivatives) have been analyzed with dihedral angles <5°, confirming stereochemical assignments .
  • NMR/IR : Compare experimental 1^1H/13^{13}C NMR shifts (e.g., methyl groups at δ ~2.5 ppm) and carbonyl stretches (~1700 cm1^{-1}) to computational models .
  • Elemental analysis : Match calculated vs. experimental C/H/N percentages (e.g., ±0.3% tolerance) to confirm purity .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial testing : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with reference standards like ciprofloxacin .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins (IC50_{50} > 10 µM preferred) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion as readouts .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

  • Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in rodent serum) and metabolic pathways using LC-MS/MS. For example, trifluoromethoxy groups may enhance metabolic resistance compared to nitro substituents .
  • Formulation optimization : Encapsulate the compound in liposomes or PEGylated nanoparticles to improve bioavailability if poor solubility is observed .
  • Dose-response refinement : Use Hill slope analysis to distinguish target-specific effects from off-target toxicity .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

  • Docking studies : Model interactions with target proteins (e.g., HIV-1 protease) using AutoDock Vina. Align the piperidinyl-phenoxy moiety in hydrophobic pockets, as seen in benzothiazole derivatives .
  • QSAR modeling : Train regression models on substituent electronic parameters (Hammett σ) and steric bulk (molar refractivity) to optimize nitro/trifluoromethoxy positioning .
  • MD simulations : Simulate binding stability over 100 ns trajectories to assess hydrogen bonding (e.g., between oxazole oxygen and catalytic residues) .

Q. How can reaction byproducts during multi-step synthesis be minimized?

  • Design of Experiments (DoE) : Apply factorial designs to optimize variables like temperature (80–130°C), solvent polarity (ethanol vs. DMF), and catalyst loading (e.g., glacial acetic acid at 0.5–2 mol%) .
  • Flow chemistry : Use continuous-flow reactors to control exothermic intermediates (e.g., diazo compounds), reducing side reactions like dimerization .
  • HPLC monitoring : Track reaction progress with C18 columns (ACN/water gradients) to isolate intermediates before undesired cyclizations occur .

Q. Methodological Notes

  • Synthetic reproducibility : Replicate procedures from analogous compounds (e.g., triazole-piperidine hybrids) but adjust equivalents of nitro-substituted reagents to account for steric hindrance .
  • Crystallization challenges : If single crystals fail to form, try vapor diffusion with dichloromethane/hexane mixtures or seeding with isomorphic crystals .
  • Data validation : Cross-reference spectral data with PubChem entries (e.g., CID 1987876 for related pyrazole derivatives) to confirm assignments .

Properties

IUPAC Name

(2S)-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25F3N4O6/c1-24(15-31-14-22(32(33)34)29-23(31)38-24)16-35-18-4-2-17(3-5-18)30-12-10-20(11-13-30)36-19-6-8-21(9-7-19)37-25(26,27)28/h2-9,14,20H,10-13,15-16H2,1H3/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAOLTSRNUSPPH-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25F3N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.